

DNDI-6174: A Technical Guide on its Activity Against Leishmania donovani

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Compound of Interest

Compound Name: **DNDI-6174**

Cat. No.: **B12381577**

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This technical guide provides an in-depth overview of the preclinical activity of **DNDI-6174**, a novel pyrrolopyrimidine derivative, against *Leishmania donovani*, the primary causative agent of visceral leishmaniasis (VL). **DNDI-6174** has emerged as a promising preclinical candidate, demonstrating potent activity both *in vitro* and *in vivo*. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in the field.

Core Data Summary

The following tables summarize the quantitative data regarding the efficacy and properties of **DNDI-6174**.

Table 1: In Vitro Activity of DNDI-6174 against Leishmania spp.

Species/Strain	Assay Type	EC50 (nM)	Notes
<i>L. donovani</i> (LdBOB)	Intracellular amastigotes	40 - 210	Potent activity against the primary VL-causing species. [1]
<i>L. infantum</i> (Li263)	Intracellular amastigotes	40 - 210	Effective against another key VL-causing species. [1]
Various VL clinical isolates	Intracellular amastigotes	Broadly active	Maintained activity against isolates resistant to current therapeutics like miltefosine and paromomycin. [2]
Various cutaneous leishmaniasis species	Intracellular amastigotes	Active	Demonstrates a broad spectrum of anti- <i>Leishmania</i> activity. [1] [2]

Table 2: In Vitro Inhibition of *L. donovani* Cytochrome bc1 Complex

Parasite Stage	Assay Type	IC50 (nM)
Promastigote lysate	Biochemical	8 ± 1.7
Axenic amastigote lysate	Biochemical	2 ± 0.5

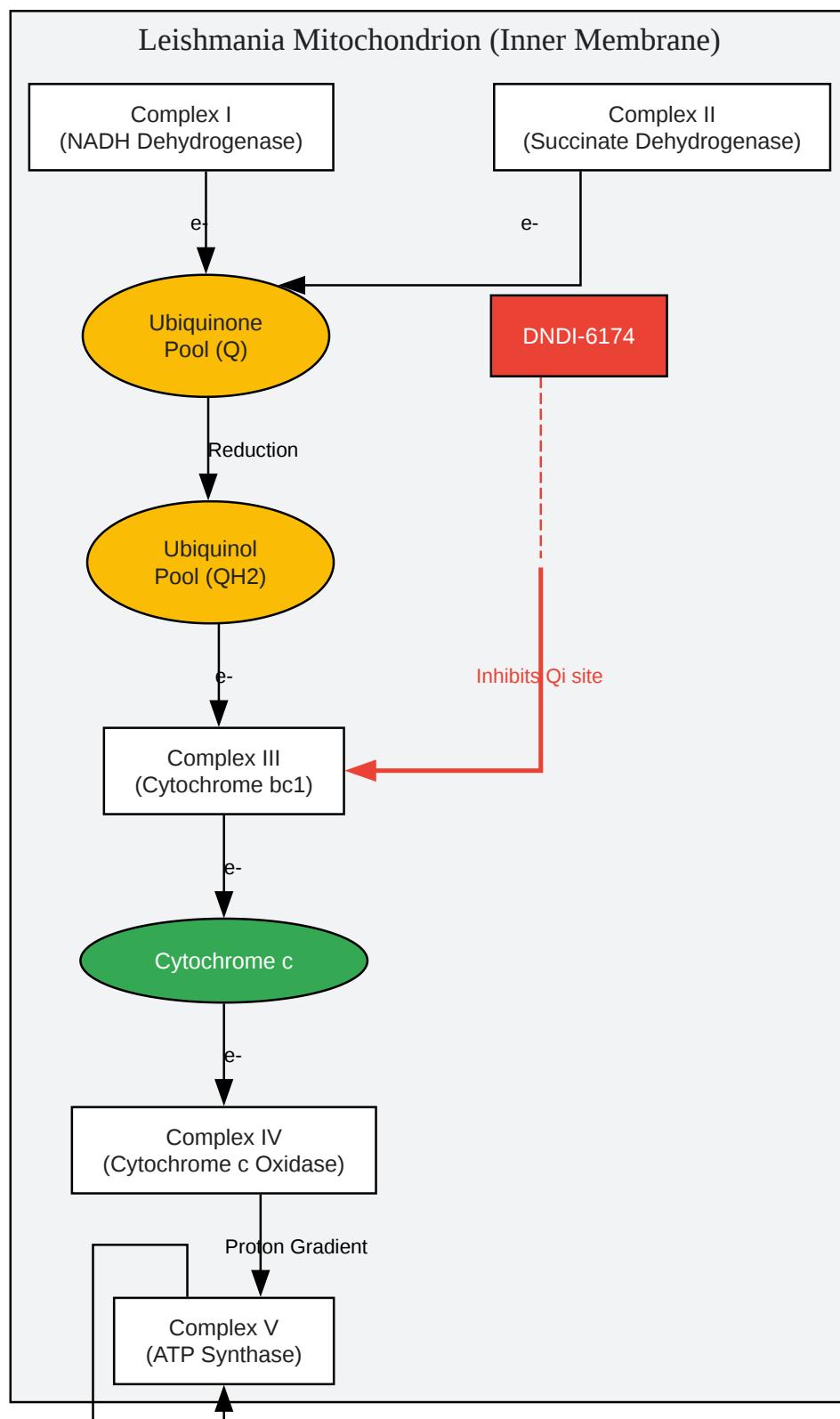
Table 3: In Vivo Efficacy of DNDI-6174 in Visceral Leishmaniasis Models

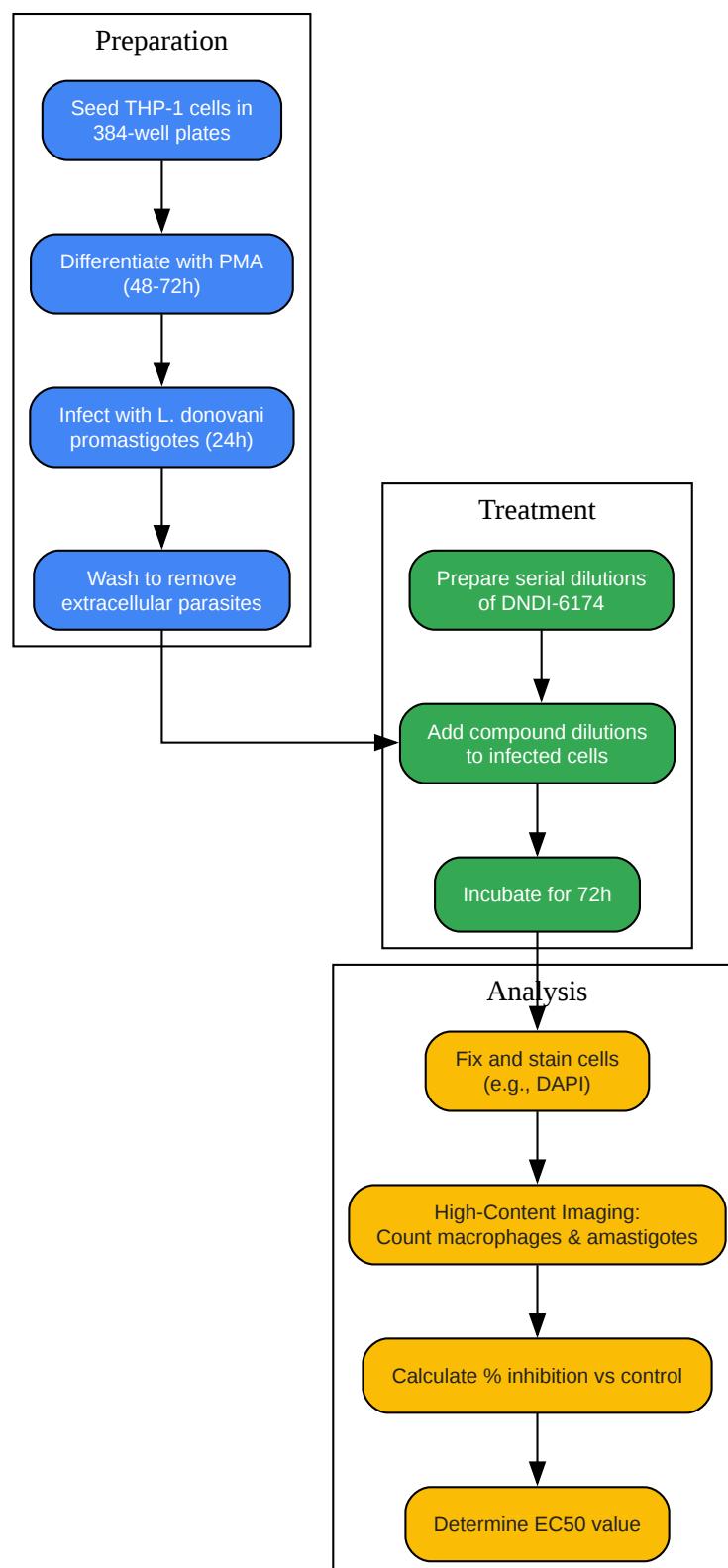
Animal Model	Leishmania Species	Dosing Regimen	Parasite Burden Reduction (%)	Outcome
BALB/c Mice (acute model)	L. donovani	12.5 mg/kg, b.i.d., 5 days	>98% (liver)	Significant reduction in parasite load. [1] [2]
BALB/c Mice (acute model)	L. donovani	25 mg/kg, q.d., 5 days	>98% (liver)	Comparable efficacy with once-daily dosing. [1] [2]
BALB/c Mice (acute model)	L. donovani	6.25 mg/kg, b.i.d., 10 days	>98% (liver)	Similar efficacy with a longer duration of treatment at a lower dose. [1] [2]
Golden Hamsters (chronic model)	L. infantum	12.5 mg/kg, q.d., 5 days	>99% (liver, spleen, bone marrow)	Potential for sterile cure suggested by negative cultures. [1]
Golden Hamsters (chronic model)	L. infantum	6.25 mg/kg, b.i.d., 5 days	>99% (liver, spleen, bone marrow)	Minimum efficacious daily dose established. [1]

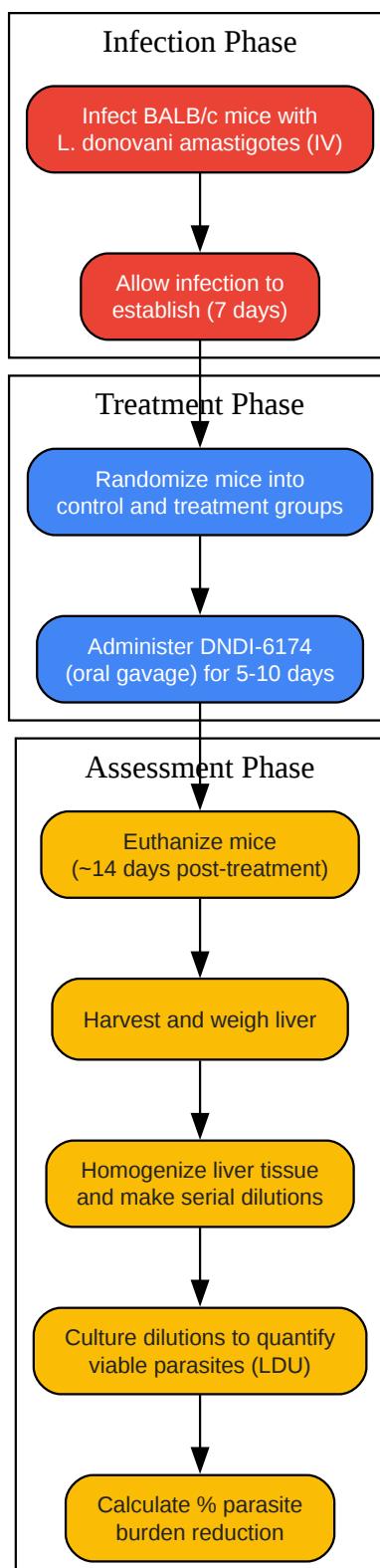
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

DNDI-6174 targets the cytochrome bc1 complex (Complex III) of the Leishmania mitochondrial electron transport chain.[\[1\]](#)[\[2\]](#) Specifically, it interacts with the Qi site of cytochrome b, a key component of Complex III.[\[2\]](#) This inhibition disrupts the parasite's electron transport chain, leading to a collapse in mitochondrial membrane potential and a decrease in ATP synthesis,

ultimately resulting in parasite death. The high degree of sequence divergence between the parasite and human cytochrome b proteins suggests a potential for selective toxicity.





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